molecular formula C14H16N4O B2379539 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034260-35-8

2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2379539
CAS No.: 2034260-35-8
M. Wt: 256.309
InChI Key: QLUOTTSYDWDNRZ-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyridine ring and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the synthesis proceeds through a series of reactions involving nucleophilic substitution, cyclization, and amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a CpAM, it binds to the core protein of HBV, inducing conformational changes that inhibit viral replication . This interaction disrupts the normal assembly and function of the viral capsid, thereby reducing the viral load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide apart is its dual functional groups, which confer unique chemical properties and biological activities. Its ability to act as a CpAM makes it particularly valuable in antiviral research .

Properties

IUPAC Name

2-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(8-11-2-1-5-15-10-11)17-12-4-7-18-13(9-12)3-6-16-18/h1-3,5-6,10,12H,4,7-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUOTTSYDWDNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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